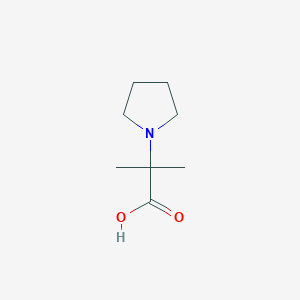

2-Methyl-2-(pyrrolidin-1-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-2-(pyrrolidin-1-yl)propanoic acid, also known as this compound hydrochloride, is a chemical compound with the molecular formula C8H16ClNO2 . Its average mass is 193.671 Da and its monoisotopic mass is 193.086960 Da .

Molecular Structure Analysis

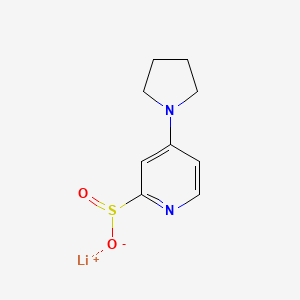

The InChI code for this compound is1S/C8H15NO2.ClH/c1-8(2,7(10)11)9-5-3-4-6-9;/h3-6H2,1-2H3,(H,10,11);1H . This indicates the presence of a pyrrolidine ring attached to a propanoic acid moiety with two methyl groups.

Scientific Research Applications

Organic Synthesis and Catalysis

Stereoselective Michael Addition : A study demonstrated the use of a pyrrolidine-based catalyst bearing a sulfoxide moiety for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, synthesizing various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity (Singh et al., 2013).

Maillard Reaction Polymers : Research into the Maillard reaction involving 2-deoxy-D-ribose and methylamine revealed the formation of N-methyl-2-(hydroxymethyl)pyrrole and its oligomers, suggesting potential applications in food chemistry and the study of melanoidin-like polymers (Tressl et al., 1998).

Pharmacological Characterization

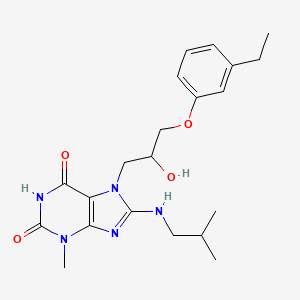

- Kappa-Opioid Receptor Antagonism : PF-04455242, a compound structurally related to 2-methyl-2-(pyrrolidin-1-yl)propanoic acid, was identified as a novel κ-opioid receptor (KOR) antagonist. This study highlighted its potential in treating depression and addiction disorders due to its high selectivity and efficacy in vivo (Grimwood et al., 2011).

Analytical Chemistry

- Determination of Urinary δ-Aminolevulinic Acid : A simple method for analyzing urinary δ-aminolevulinic acid, which involves the condensation with ethyl acetoacetate to produce a pyrrole derivative, was described. This method serves as an index of lead exposure, showcasing the compound's utility in environmental and occupational health studies (Tomokuni & Ogata, 1972).

Material Science

- Catalytic Properties of Yttrium Oxide : Investigating the catalytic properties of Y2O3 catalysts via reactions of pyridine and 2-propanol, a study showed the presence of Bronsted acid, Lewis acid, and basic sites on Y2O3 surfaces. This highlights the role of pyrrolidine derivatives in understanding and improving catalyst design (Hussein & Gates, 1998).

Polymer Science

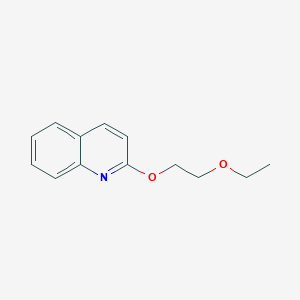

- Protecting Group for Carboxylic Acids : 2-(Pyridin-2-yl)ethanol was explored as a novel protecting group for carboxylic acids, facilitating the selective removal after polymerization. This work underscores the utility of related compounds in polymer chemistry for the synthesis of polymers with specific functionalities (Elladiou & Patrickios, 2012).

Safety and Hazards

properties

IUPAC Name |

2-methyl-2-pyrrolidin-1-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(2,7(10)11)9-5-3-4-6-9/h3-6H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRCMVKZAFOGMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2821367.png)

![3-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]quinoline](/img/structure/B2821369.png)

![(Z)-methyl 2-(6-methoxy-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2821372.png)

![2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide](/img/structure/B2821379.png)

![[2-chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methanamine](/img/structure/B2821381.png)

![Tert-butyl (1S,6R)-1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2821382.png)